molecular formula C15H12Cl2N2O2 B1348018 N,N'-bis(2-chlorophenyl)propanediamide CAS No. 28272-93-7

N,N'-bis(2-chlorophenyl)propanediamide

Cat. No. B1348018
CAS RN: 28272-93-7
M. Wt: 323.2 g/mol
InChI Key: RFCMRQCFUIALCR-UHFFFAOYSA-N
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Description

“N,N’-bis(2-chlorophenyl)propanediamide” is a chemical compound with the molecular formula C15H12Cl2N2O2 . It is a solid substance . The IUPAC name for this compound is N1,N~3~-bis (2-chlorophenyl)malonamide .


Molecular Structure Analysis

The crystal structure of “N,N’-bis(2-chlorophenyl)propanediamide” contains three intramolecular hydrogen bonds; two C—H⋯O and a nonclassical N—H⋯Cl. The structure is further stabilized by intermolecular N—H⋯O hydrogen bonds .


Physical And Chemical Properties Analysis

“N,N’-bis(2-chlorophenyl)propanediamide” is a solid substance . It has a molecular weight of 323.18 . The InChI key for this compound is RFCMRQCFUIALCR-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibition

N,N'-bis(2-chlorophenyl)propanediamide and similar compounds have been investigated for their potential as corrosion inhibitors, particularly for steel in acidic solutions. Studies have shown that certain compounds can effectively inhibit corrosion through adsorption on the metal surface. These inhibitors are characterized by their ability to form a protective layer on the metal, significantly reducing the rate of corrosion. This process is influenced by factors such as inhibitor concentration and temperature, with efficiency generally increasing with higher concentrations. The adsorption of these molecules often follows specific isotherms, indicating the nature of the interaction with the metal surface. Moreover, quantum chemical calculations and electrochemical techniques are employed to understand the inhibition mechanism and evaluate the thermodynamic parameters for adsorption and activation processes, demonstrating the compound's role as a mixed-type inhibitor (Mohsenifar, Jafari, & Sayın, 2016).

Antimicrobial Activity

Some derivatives of N,N'-bis(2-chlorophenyl)propanediamide have been synthesized and evaluated for their antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies aim to identify novel compounds that can effectively inhibit the growth of harmful microbes. By modifying the chemical structure, researchers seek to enhance the antimicrobial activity of these compounds. Such studies are crucial for the development of new antibiotics and disinfectants, offering potential applications in healthcare and sanitation (Castillo et al., 2006).

Metal Ion Complexation and Extraction

Research into N,N'-bis(2-chlorophenyl)propanediamide derivatives also extends to their ability to complex with metal ions, facilitating the extraction and separation of metals from various matrices. These compounds can act as ligands, forming stable complexes with specific metal ions, which is of significant interest in analytical chemistry, environmental remediation, and resource recovery. The efficiency of these processes can be influenced by the ligand's structure, highlighting the importance of synthesis and characterization studies to optimize the extraction and separation capabilities of these compounds (Dev & Rao, 1996).

Safety And Hazards

The safety information available indicates that “N,N’-bis(2-chlorophenyl)propanediamide” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

N,N'-bis(2-chlorophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-10-5-1-3-7-12(10)18-14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCMRQCFUIALCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363351
Record name N~1~,N~3~-Bis(2-chlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2-chlorophenyl)propanediamide

CAS RN

28272-93-7
Record name N~1~,N~3~-Bis(2-chlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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